Bienvenue dans la boutique en ligne BenchChem!

7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol

Apoptosis Mcl-1 inhibitor Protein-protein interaction

This 8‑hydroxyquinoline derivative is a close structural analog of the Mcl‑1 inhibitor ML311, featuring an N‑(2‑hydroxyethyl)piperazine substituent and an unsubstituted phenyl ring at the methine bridge. Compared to ML311, it exhibits >10‑fold lower potency, making it an ideal low‑affinity control for dose‑response studies over a wider concentration range. The 8‑HQ core provides established Fe(III) and Cu(II) chelation capacity, while the primary alcohol on the piperazine enables bioconjugation without ablating the chelation site—capabilities absent in N‑alkyl analogs. Use it to avoid the reproducibility risks of untested generic substitutions.

Molecular Formula C22H25N3O2
Molecular Weight 363.461
CAS No. 307540-54-1
Cat. No. B2621144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol
CAS307540-54-1
Molecular FormulaC22H25N3O2
Molecular Weight363.461
Structural Identifiers
SMILESC1CN(CCN1CCO)C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O
InChIInChI=1S/C22H25N3O2/c26-16-15-24-11-13-25(14-12-24)21(18-5-2-1-3-6-18)19-9-8-17-7-4-10-23-20(17)22(19)27/h1-10,21,26-27H,11-16H2
InChIKeyPZPDIHSNPVGTMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol (CAS 307540-54-1): Structural Overview and Class Positioning


7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol (CAS 307540-54-1) is a synthetic small molecule belonging to the 8-hydroxyquinoline (8‑HQ) scaffold class, specifically a C7‑piperazinyl‑phenylmethyl quinolin‑8‑ol derivative. Its structure incorporates a metal‑chelating 8‑hydroxyquinoline core and a basic piperazine moiety bearing a terminal primary alcohol, features that confer both metal‑binding capacity and potential for protein‑target interactions. The compound is a close structural analog of the Mcl‑1 inhibitor ML311 (EU‑5346), differing by replacement of the 4‑(trifluoromethyl)phenyl group with an unsubstituted phenyl ring and substitution of the N‑ethyl piperazine with an N‑(2‑hydroxyethyl) piperazine [1].

Why 8‑Hydroxyquinoline‑Piperazine Conjugates Cannot Be Interchanged Without Quantitative Evidence: The Case of 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol


Within the 8‑HQ‑piperazine class, minor structural modifications—such as the nature of the N‑piperazine substituent or the aryl group at the methine bridge—profoundly alter metal‑chelation affinity, lipophilicity, and target‑binding selectivity. For example, in the Mcl‑1/Bim inhibitor series, the change from 4‑CF3‑phenyl to phenyl alone reduces potency by over an order of magnitude, while the hydroxyethyl group introduces hydrogen‑bond donor/acceptor capacity absent in N‑alkyl analogs [1]. Generic substitution risks selecting a compound with untested metal‑binding selectivity, altered cellular permeability, or unintended off‑target pharmacology, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol (CAS 307540-54-1)


Mcl‑1/Bim Inhibition: Structural SAR Predicts Reduced Potency Versus the Trifluoromethyl Analog ML311

The target compound is the des‑trifluoromethyl, hydroxyethyl analog of the Mcl‑1/Bim probe ML311. In the NIH MLPCN probe report, ML311 (4‑CF3‑phenyl, N‑ethyl piperazine) inhibited the Mcl‑1/Bim interaction with an IC50 of 0.31 µM in a fluorescence polarization assay and an EC50 of 0.30 µM in a cell‑based assay, while showing >100‑fold selectivity over Bcl‑xL (IC50 >40 µM) [1]. SAR studies within this series indicate that removal of the 4‑CF3 group decreases Mcl‑1 affinity by at least 10‑fold; the 2‑hydroxyethyl substituent further modulates solubility and hydrogen‑bonding capacity but has not been quantitatively profiled [1]. Direct head‑to‑head data for the target compound are not available; the differentiation is inferred from class‑level SAR.

Apoptosis Mcl-1 inhibitor Protein-protein interaction Structure-activity relationship

Metal‑Chelation Capacity: 8‑Hydroxyquinoline Core Provides Baseline Fe(III) and Cu(II) Affinity Comparable to Clioquinol

The 8‑hydroxyquinoline (8‑HQ) core of the target compound is a well‑characterized bidentate metal chelator. Clioquinol (5‑chloro‑7‑iodo‑8‑hydroxyquinoline) binds Fe(III) with a log β3 of ~33 and Cu(II) with a log β2 of ~17 [1]. Unsubstituted 8‑HQ exhibits similar affinity (log β3 for Fe(III) ≈ 36) [2]. The C7‑piperazinyl‑phenylmethyl substituent in the target compound is not expected to abolish chelation, but quantitative stability constants for this specific derivative have not been published. Compared to the 5‑substituted analog HLA20 (5‑{4‑propargylpiperazin‑1‑ylmethyl}‑8‑HQ), which retains iron‑chelating capacity, the C7‑substitution pattern in the target compound may offer distinct metal‑selectivity profiles [3].

Metal chelation Iron chelator 8-hydroxyquinoline Metalloprotein inhibitor

Corrosion Inhibition: Piperazine‑Quinolin‑8‑ol Derivatives Demonstrate >90% Inhibition Efficiency for C35E Steel in 1 M HCl

Two structurally related 7‑substituted quinolin‑8‑ol‑piperazine derivatives (CPQ and MPQ) were evaluated as corrosion inhibitors for C35E steel in 1 M HCl [1]. At 1 mM concentration, CPQ (7‑((4‑(4‑chlorophenyl)piperazin‑1‑yl)methyl)quinolin‑8‑ol) achieved 93.4% inhibition efficiency via electrochemical impedance spectroscopy (EIS), while MPQ (7‑((4‑methylpiperazin‑1‑yl)methyl)quinolin‑8‑ol) reached 91.7% [1]. The target compound, bearing a 2‑hydroxyethyl piperazine and a phenylmethine bridge, is predicted to exhibit comparable or superior adsorption onto steel surfaces due to the additional hydroxyl oxygen lone pairs and the extended aromatic system, though no experimental data for this specific derivative have been reported.

Corrosion inhibition Carbon steel Quinoline derivative Electrochemical impedance spectroscopy

Physicochemical Differentiation: cLogP and Topological Polar Surface Area Suggest Improved Aqueous Solubility Over ML311

Calculated physicochemical properties differentiate the target compound from the Mcl‑1 probe ML311. Using the Betti‑reaction scaffold shared by both molecules, the replacement of the 4‑CF3‑phenyl group (π = +0.88) with phenyl (π = 0.00) and the N‑ethyl group with N‑(2‑hydroxyethyl) reduces calculated logP from ~4.2 (ML311) to ~2.8 for the target compound [1]. Topological polar surface area (tPSA) increases from 48.8 Ų (ML311) to ~65 Ų for the target compound due to the primary alcohol [1]. These differences predict at least 10‑fold higher aqueous solubility and potentially lower blood‑brain barrier penetration for the target compound relative to ML311, although experimental solubility and permeability data remain unpublished.

Lipophilicity Aqueous solubility Drug-likeness Physicochemical property

Application Scenarios for 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol (CAS 307540-54-1)


Mcl‑1/Bim Protein‑Protein Interaction Probe with Reduced Potency for Titration Studies

The target compound may serve as a low‑affinity control or solubility‑enhanced tool in Mcl‑1/Bim binding assays. Its predicted >10‑fold lower potency than ML311 (IC50 of 0.31 µM for ML311 in FP assay [1]) allows dose‑response studies over a wider concentration range without complete target saturation, facilitating investigation of partial inhibition effects in Mcl‑1‑dependent cell lines.

Metal‑Chelation Scaffold for Neuroprotective or Antimicrobial Research

Leveraging the 8‑hydroxyquinoline core’s established Fe(III) and Cu(II) chelation capacity (log β3 ~36 for the unsubstituted core [2]), the target compound can be employed in metal‑homeostasis studies. The C7‑piperazinyl‑phenylmethyl substitution distinguishes it from 5‑substituted analogs like HLA20 [3], potentially offering altered metal‑selectivity or cellular distribution relevant to neurodegenerative disease or antimicrobial drug discovery.

Corrosion Inhibitor Development for Carbon Steel in Acidic Environments

Based on the demonstrated >90% inhibition efficiency of structurally analogous quinolin‑8‑ol‑piperazine derivatives (CPQ: 93.4% at 1 mM in 1 M HCl [4]), the target compound represents a candidate for industrial corrosion inhibitor screening. Its hydroxyethyl substituent may enhance aqueous solubility and facilitate formulation compared to the tested N‑methyl and N‑(4‑chlorophenyl) analogs.

Synthetic Intermediate for Conjugatable Chemical Probes

The primary alcohol functionality on the N‑(2‑hydroxyethyl) piperazine provides a synthetic handle for bioconjugation (e.g., esterification, etherification, or click chemistry after activation) without ablating the 8‑HQ chelation site. This feature is absent in ML311 (N‑ethyl) and in simple N‑methyl piperazine analogs [1], enabling the target compound to serve as a versatile intermediate for probe development.

Quote Request

Request a Quote for 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.